molecular formula C20H19FN2O3 B2921895 Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251595-97-7

Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2921895
CAS No.: 1251595-97-7
M. Wt: 354.381
InChI Key: XKWDINMBABJKKW-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a fluoro-substituted quinoline derivative with a 4-methylbenzylamino group at position 4 and an ethyl ester at position 2. The fluorine atom at position 6 enhances electronic properties, while the 4-methylbenzylamino group introduces steric and hydrogen-bonding capabilities.

Properties

CAS No.

1251595-97-7

Molecular Formula

C20H19FN2O3

Molecular Weight

354.381

IUPAC Name

ethyl 6-fluoro-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H19FN2O3/c1-3-26-20(25)17-18(22-11-13-6-4-12(2)5-7-13)15-10-14(21)8-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)

InChI Key

XKWDINMBABJKKW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)C

solubility

not available

Origin of Product

United States

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial enzyme DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA. It introduces negative supercoiling to the DNA helix, which is crucial for the processes mentioned above.

Mode of Action

This compound, like other fluoroquinolones, works by inhibiting the DNA gyrase . By binding to this enzyme, it prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and transcription. This leads to the death of the bacterial cell.

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription pathways in bacteria. The inability to supercoil the DNA helix prevents the unwinding of the DNA strands, which is a necessary step in these pathways. This leads to the cessation of these vital cellular processes, resulting in bacterial cell death.

Pharmacokinetics

Like other fluoroquinolones, it is likely to have good oral bioavailability. Fluoroquinolones are generally well-absorbed from the gastrointestinal tract, and they distribute widely in body tissues. They are metabolized in the liver and excreted in the urine and feces.

Result of Action

The result of the action of this compound is the death of the bacterial cell . By inhibiting DNA gyrase, it prevents the bacterial cell from carrying out essential processes like DNA replication and transcription. This leads to the cessation of bacterial growth and eventually, cell death.

Biological Activity

Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, backed by diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial activity. The structural formula can be represented as follows:

C18H19FN2O3\text{C}_{18}\text{H}_{19}\text{F}\text{N}_2\text{O}_3

This structure incorporates a fluoro group and an amino substituent, which are critical for its biological activity.

Fluoroquinolones generally exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The specific mechanism of this compound includes:

  • Inhibition of Bacterial Growth : By interfering with DNA replication, the compound prevents bacterial proliferation.
  • Antimicrobial Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria, making it versatile in treating various infections.

Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial properties. A comparative study on related compounds showed the following Minimum Inhibitory Concentrations (MIC):

Compound NameMIC (µg/mL)Bacterial Strain
Ethyl 6-fluoro0.5Escherichia coli
Related Compound A1.0Staphylococcus aureus
Ciprofloxacin0.25Pseudomonas aeruginosa

These results highlight the compound's efficacy compared to established antibiotics.

Cytotoxicity and Anticancer Potential

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Case Study : In vitro tests on T-24 and PC-3 cancer cells indicated that the compound arrested the cell cycle at the S phase, leading to apoptosis in a dose-dependent manner.
Cell LineIC50 (µM)Mechanism of Action
T-245.0Cell cycle arrest
PC-37.5Induction of apoptosis

This suggests potential applications in cancer therapy, particularly against bladder and prostate cancers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs in substituent type and position. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-… F (6), 4-methylbenzylamino (4) ~357.36* Fluorine, benzylamino, ethyl ester
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate Cl (6), phenyl (4) 327.75 Chlorine, phenyl, ethyl ester
Ethyl 4-hydroxy-1-(isoprenyl)-2-oxo-… OH (4), isoprenyl (1) ~315.35* Hydroxy, isoprenyl, ethyl ester
Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate Cl (4), methyl ester (3) ~237.66 Chlorine, methyl ester

*Estimated based on substituent contributions.

  • Fluorine vs. Its electronegativity (-4.0 vs. -3.0 for Cl) enhances electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
  • 4-Methylbenzylamino vs. This may enhance intermolecular interactions in crystal packing .

Crystallographic and Packing Behavior

  • Chloro Analog (Ethyl 6-chloro-4-phenyl-…): Crystallizes in monoclinic P2₁/c with cell parameters a = 10.176 Å, b = 15.629 Å, c = 11.282 Å, β = 115.463°, and Z = 3. The phenyl group participates in π-π stacking (3.8 Å), while the ester carbonyl forms weak C–H···O interactions .
  • Target Compound: The 4-methylbenzylamino group may induce stronger N–H···O hydrogen bonds with the 2-oxo group, as seen in similar amino-substituted quinolines. Fluorine’s small size could lead to denser packing compared to chlorine analogs .

Research Tools and Methodologies

  • Structure Determination : SHELX programs (SHELXS-97/SHELXL-97) are widely used for small-molecule refinement .
  • Visualization/Analysis : Mercury CSD aids in analyzing hydrogen-bonding patterns and packing similarities .
  • Hydrogen-Bond Analysis : Graph set analysis (e.g., Etter’s rules) helps classify interactions in crystals .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate?

A common approach involves cyclocondensation of substituted aminophenyl ketones with diethyl malonate in the presence of a base catalyst (e.g., piperidine) under reflux conditions. For example, analogous compounds like Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate are synthesized by heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate at 453 K, followed by purification via silica-gel column chromatography using petroleum ether/ethyl acetate eluants . Reaction progress is monitored by TLC, and final products are recrystallized for purity.

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Determines molecular geometry and intermolecular interactions (e.g., monoclinic crystal system with unit cell parameters a = 10.176 Å, b = 15.629 Å, c = 11.282 Å, β = 115.463°) .
  • NMR spectroscopy : Confirms substitution patterns and hydrogen bonding (e.g., amino H-atoms refined via difference Fourier maps) .
  • Mass spectrometry : Validates molecular weight (e.g., Mr = 327.75 for a chloro-substituted analog) .

Advanced Research Questions

Q. How can researchers optimize substitution patterns to enhance biological activity in quinoline derivatives?

Systematic structure-activity relationship (SAR) studies are essential. For example:

  • 4-position modifications : Replacing the phenyl group with a 4-methylbenzylamino moiety (as in the target compound) may improve lipophilicity and target binding.
  • 6-fluoro substitution : Enhances antimicrobial activity by increasing membrane permeability, as seen in fluoroquinolone analogs .
  • Methodology : Use palladium-catalyzed reductive cyclization or Suzuki-Miyaura coupling to introduce diverse substituents .

Q. How can contradictory reports on antimicrobial efficacy of quinoline derivatives be resolved?

Contradictions often arise from variations in:

  • Test strains : Standardize strains (e.g., E. coli ATCC 25922) and growth conditions.
  • Assay protocols : Use broth microdilution to determine minimum inhibitory concentrations (MICs) rather than disk diffusion alone .
  • Compound purity : Ensure ≥95% purity via HPLC before testing (Note: Avoid commercial sources like BenchChem per guidelines).

Q. What computational methods aid in predicting the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack.
  • Molecular docking : Simulates interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) .
  • MD simulations : Assess stability of ligand-receptor complexes over time.

Methodological Considerations

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent hydrolysis or oxidation .
  • Safety : Use PPE (gloves, goggles), avoid inhalation of dust, and work in a fume hood due to potential irritancy .
  • Waste disposal : Neutralize with dilute NaOH before incineration.

Q. How can researchers validate the reproducibility of synthetic protocols?

  • Control experiments : Repeat reactions with freshly distilled solvents and anhydrous conditions to exclude moisture interference.
  • Cross-lab validation : Share detailed protocols (e.g., catalyst loading, heating duration) via platforms like Open Science Framework.

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